2-fluoro-3-(2-fluoropropan-2-yl)pyridine
Description
Significance of Organofluorine Compounds in Advanced Chemical Disciplines
Organofluorine chemistry, which explores compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical science. researchgate.net The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govacs.org This has led to their widespread use in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netnih.gov
Fluorine is the most electronegative element, a property that profoundly influences the molecules it inhabits. chemimpex.comuni-muenster.de Its strong electron-withdrawing nature creates polarized bonds and can stabilize certain molecular conformations through stereoelectronic effects, such as the gauche effect. uni-muenster.dechemicalbook.com These electronic perturbations can enhance a molecule's metabolic stability and binding affinity to biological targets, making fluorine a valuable tool in drug design. nih.gov The carbon-fluorine bond is also the strongest single bond in organic chemistry, which imparts significant thermal and chemical stability to fluorinated compounds. pipzine-chem.com
The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a ubiquitous structural motif in both natural products and synthetic compounds. nih.govnih.gov It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of FDA-approved drugs. nist.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, and its aromatic nature allows for various chemical modifications, making it a versatile building block in the synthesis of complex molecules. nih.govinnospk.comnih.gov
Rationale for Investigating 2-fluoro-3-(2-fluoropropan-2-yl)pyridine within Contemporary Chemical Research
While specific research on this compound is not abundant in public literature, the rationale for its investigation can be strongly inferred from its unique and complex structure. The molecule combines three key features that are at the forefront of chemical research: a 2-fluoropyridine (B1216828) core, a fluorinated alkyl substituent, and significant steric crowding around the pyridine ring.
The synthesis of multisubstituted pyridines, especially those bearing fluorine atoms, is a significant challenge. The presence of a fluorine atom at the 2-position of the pyridine ring is known to activate that position for nucleophilic aromatic substitution, providing a potential handle for further functionalization. However, the introduction of the bulky and electron-rich 2-fluoropropan-2-yl group at the adjacent 3-position presents considerable synthetic hurdles. Research into the synthesis of such a molecule would likely explore novel C-H functionalization or cross-coupling strategies to overcome the steric hindrance. innospk.com
Furthermore, the incorporation of a gem-difluoroalkyl group (as part of the 2-fluoropropan-2-yl moiety) is of high interest. Fluorinated alkyl groups can significantly impact a molecule's lipophilicity and metabolic stability. The study of this compound would provide valuable insights into the interplay between the electronic effects of the 2-fluoro substituent and the conformational and electronic contributions of the 3-(2-fluoropropan-2-yl) group. This understanding is crucial for the rational design of new bioactive molecules and functional materials.
Detailed Research Findings
Due to the limited specific research on this compound, this section presents data from closely related and structurally analogous compounds. This information provides a basis for understanding the potential properties and reactivity of the target molecule.
Spectroscopic Data of Analogous Fluorinated Pyridines
The following table includes representative spectroscopic data for compounds that share structural motifs with this compound. This data is essential for the characterization of such molecules.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |
| 2-Fluoropyridine | C₅H₄FN | 97.09 | ¹⁹F NMR: δ -68.6 ppm |
| 3-Fluoropyridine | C₅H₄FN | 97.09 | ¹⁹F NMR: δ -127.1 ppm (d, J = 10.5 Hz) |
| 2-Fluoro-3-methylpyridine | C₆H₆FN | 111.12 | ¹⁹F NMR: Not readily available in searched literature. |
| 3-Fluoro-2,6-diphenylpyridine | C₁₇H₁₂FN | 249.28 | ¹H NMR (CDCl₃): δ 8.20 (d, J=8.0 Hz, 2H), 8.12 (d, J=7.2 Hz, 2H), 7.7 (dd, J=8.6, 3.2 Hz, 1H), 7.62–7.41 (m, 7H). ¹⁹F NMR (CDCl₃): δ -127.1 (d, J = 10.5 Hz, 1F). acs.org |
This table presents data for analogous compounds to infer potential characteristics of this compound.
Synthesis and Reactivity of Related Fluorinated Pyridines
The synthesis of fluorinated pyridines often involves specialized reagents and reaction conditions. The following table summarizes some synthetic approaches and reactivity patterns observed for related compounds.
| Reaction Type | Reactants | Product | Conditions | Yield | Reference |
| C-H Fluorination | 3-Substituted Pyridine, AgF₂ | 2-Fluoro-3-substituted Pyridine | Acetonitrile, room temp | Variable | nih.gov |
| Rh(III)-Catalyzed C-H Functionalization | α-fluoro-α,β-unsaturated oxime, alkyne | 3-Fluoropyridine derivative | [Cp*RhCl₂]₂, AgOAc, EtOAc | Moderate to excellent | innospk.com |
| Electrophilic Fluorination | 1,2-Dihydropyridine, Selectfluor® | 3-Fluoro-3,6-dihydropyridine | MeCN, room temp | Good |
This table illustrates common synthetic methods for fluorinated pyridines, which could be relevant for the synthesis of this compound.
Structure
3D Structure
Properties
CAS No. |
2648960-97-6 |
|---|---|
Molecular Formula |
C8H9F2N |
Molecular Weight |
157.16 g/mol |
IUPAC Name |
2-fluoro-3-(2-fluoropropan-2-yl)pyridine |
InChI |
InChI=1S/C8H9F2N/c1-8(2,10)6-4-3-5-11-7(6)9/h3-5H,1-2H3 |
InChI Key |
HRFMCRSIPBJASX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(N=CC=C1)F)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Fluoro 3 2 Fluoropropan 2 Yl Pyridine and Analogous Structures
Strategic Retrosynthetic Analysis for the 2-fluoro-3-(2-fluoropropan-2-yl)pyridine Core
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. advancechemjournal.com By disconnecting the target molecule at key bonds, simpler and commercially available starting materials can be identified. advancechemjournal.comyoutube.com For this compound, two primary disconnection points are considered: the C-C bond between the pyridine (B92270) ring and the 2-fluoropropan-2-yl group, and the C-F bond on the pyridine ring.
Disconnection Approach 1: C-C Bond Cleavage
This approach involves the disconnection of the bond between the pyridine C3 carbon and the tertiary carbon of the 2-fluoropropan-2-yl group. This leads to a 2-fluoropyridine (B1216828) synthon and a 2-fluoropropan-2-yl synthon. This strategy allows for the separate synthesis of the two key fragments, which can then be coupled in a final step.
Disconnection Approach 2: C-F Bond Formation as a Final Step
An alternative strategy involves the late-stage fluorination of a precursor molecule. In this scenario, a 3-(2-fluoropropan-2-yl)pyridine intermediate would be synthesized first, followed by regioselective fluorination at the C2 position. This approach can be advantageous if the precursor is more readily accessible.
Established and Emerging Approaches for Fluorinated Pyridine Synthesis
The synthesis of fluorinated pyridines can be achieved through various methods, each with its own advantages and limitations.
Regioselective Direct Fluorination Techniques
Direct C-H fluorination offers an efficient route to fluorinated pyridines by avoiding the need for pre-functionalized substrates. orgsyn.org One notable method utilizes silver(II) fluoride (B91410) (AgF₂) to achieve site-selective fluorination of pyridines and diazines at the C-H bond adjacent to the nitrogen atom. orgsyn.orgpkusz.edu.cnresearchgate.net These reactions are often conducted at or near room temperature and demonstrate high functional group tolerance. orgsyn.orgresearchgate.net For the synthesis of this compound, this method could potentially be applied in the final step to a 3-(2-fluoropropan-2-yl)pyridine precursor.
Another electrophilic fluorinating reagent, Selectfluor, has been used for the regioselective fluorination of imidazo[1,2-a]pyridines, primarily at the 3-position. acs.orgconsensus.app While not directly applicable to the target molecule's core, this demonstrates the principle of using such reagents for selective fluorination of heterocyclic systems.
Nucleophilic Aromatic Substitution (SNAr) Routes for Pyridine Functionalization
Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing pyridine rings, which are inherently electron-deficient and thus activated towards nucleophilic attack. pearson.comuci.edu This approach typically involves the displacement of a leaving group, such as a halogen, from the pyridine ring by a nucleophile. nih.gov
For the synthesis of this compound, an SNAr reaction could be envisioned where a 2,3-dihalopyridine is reacted sequentially with different nucleophiles. For instance, a 2-chloro-3-bromopyridine could first undergo a cross-coupling reaction at the 3-position, followed by the displacement of the 2-chloro substituent with fluoride. The reactivity in SNAr reactions on pyridines is generally highest at the 2- and 4-positions. uci.edu The leaving group ability often follows the order F > Cl > Br > I, although this can be influenced by the specific reaction conditions and the nature of the nucleophile. researchgate.net
The Chichibabin reaction is a classic example of an SNAr-type reaction on pyridine, where an amino group is introduced at the 2-position with the formal loss of a hydride ion. pearson.com While not directly forming a C-F bond, it highlights the susceptibility of the 2-position to nucleophilic attack.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig) for Pyridine Derivatization
Transition metal-catalyzed cross-coupling reactions are indispensable for forming C-C and C-heteroatom bonds in modern organic synthesis. rsc.org These methods are widely used for the functionalization of pyridine rings. researchgate.netnih.gov
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. For the target molecule, a 2-fluoro-3-halopyridine could be coupled with a (2-fluoropropan-2-yl)boronic acid or its ester.
Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide using a palladium or nickel catalyst. acs.org Organozinc reagents are known for their high functional group tolerance. acs.org A potential route would involve the coupling of a 2-fluoro-3-halopyridine with a (2-fluoropropan-2-yl)zinc halide.
Buchwald-Hartwig Amination: While primarily used for C-N bond formation, related palladium-catalyzed cross-coupling reactions can also be used to form C-C bonds. researchgate.net
These cross-coupling reactions offer a modular approach, allowing for the convergent synthesis of the target molecule from two pre-synthesized fragments. acs.org
Construction of the 2-fluoropropan-2-yl Moiety
The 2-fluoropropan-2-yl group presents its own synthetic challenges, requiring methods for the selective introduction of a fluorine atom at a tertiary carbon.
Methods for Geminal Difluorination and Selective Monofluorination of Alkyl Chains
The introduction of fluorine atoms into alkyl chains can be achieved through various fluorinating agents and strategies.
Selective Monofluorination: The synthesis of tertiary alkyl fluorides can be challenging. nih.gov Direct fluorination of tertiary C-H bonds is possible using reagents like elemental fluorine, but this often requires specialized equipment and careful control of reaction conditions. rsc.org An alternative is the nucleophilic fluorination of a tertiary alcohol or halide. For instance, a 2-hydroxy-2-methylpropane derivative could be treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST) to yield the corresponding tertiary fluoride. Radical-based methods have also been developed for the selective fluorination of tertiary alkyl halides at room temperature using reagents like Selectfluor. researchgate.net
Geminal Difluorination: While the target molecule contains a monofluorinated tertiary carbon, methods for geminal difluorination are also relevant in the broader context of synthesizing fluorinated building blocks. rsc.orgresearchgate.net These methods often involve the fluorination of ketones or their derivatives. For example, a ketone can be converted to a geminal difluoride using reagents like DAST or other sulfur fluoride-based reagents. beilstein-journals.org Halofluorination of alkenes followed by subsequent transformations can also lead to geminally difluorinated products. nih.gov A patented method describes the production of geminal difluoro compounds by reacting an oxime compound with a fluorinating agent in the presence of an N-chloroimide. google.com
Stereoselective Synthesis of Fluoroalkyl Side Chains
While this compound itself is achiral, the principles of stereoselective synthesis are crucial for creating analogous structures where the gem-dimethyl groups are replaced by different substituents, thus rendering the fluorinated carbon a stereocenter. The creation of such chiral tertiary fluorides is a significant synthetic challenge.
Several strategies can be envisioned for the enantioselective construction of the 2-fluoro-2-alkyl-propyl side chain. Asymmetric electrophilic fluorination using chiral catalysts is a prominent method for creating chiral C-F bonds. mdpi.com This can involve the fluorination of a prochiral enolate or a related nucleophile derived from a precursor to the side chain. Another approach is the use of chiral auxiliaries, which can direct the stereochemical outcome of a fluorination reaction or a nucleophilic addition to a carbonyl group. nih.govacs.org For example, an oxazolidine-substituted pyridine could be used to direct a diastereoselective reaction before cleavage of the auxiliary. nih.gov
Biocatalysis offers powerful tools for asymmetric synthesis. researchgate.netchemrxiv.org Engineered enzymes, such as ene reductases, have been used for the asymmetric reduction of α-fluoroenones to produce chiral fluoroalkanes. chemrxiv.org A potential biocatalytic route to a chiral analog of the target side chain could involve the desymmetrization of a prochiral precursor. mdpi.comnih.gov For instance, an enzyme could selectively transform one of two identical functional groups on a precursor molecule, leading to a chiral intermediate. Type II pyruvate (B1213749) aldolases have shown the ability to catalyze the carboligation of β-fluoro-α-ketoacids, demonstrating biocatalytic formation of secondary and tertiary fluoride stereocenters. researchgate.net
Table 1: Potential Strategies for Stereoselective Synthesis of Chiral Fluoroalkyl Side Chains
| Strategy | Description | Potential Application | Reference(s) |
|---|---|---|---|
| Asymmetric Electrophilic Fluorination | Use of a chiral catalyst to deliver a fluorine atom to a prochiral nucleophile enantioselectively. | Direct asymmetric fluorination of a precursor to the 2-alkyl-propyl side chain. | mdpi.com |
| Chiral Auxiliary | A chiral moiety is temporarily incorporated to direct the stereochemical course of a reaction. | Diastereoselective fluorination or alkylation of a side-chain precursor attached to a chiral auxiliary. | nih.govacs.org |
| Biocatalytic Desymmetrization | An enzyme selectively modifies one of two enantiotopic groups in a prochiral substrate. | Enzymatic modification of a symmetric diol or dicarboxylic acid precursor to the side chain. | mdpi.comnih.gov |
| Biocatalytic Reduction/Addition | Use of enzymes like ene reductases or aldolases for stereoselective bond formation. | Enantioselective reduction of a fluorinated α,β-unsaturated precursor or aldol (B89426) addition to form a C-F stereocenter. | researchgate.netchemrxiv.org |
Application of Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into the synthesis of specialty chemicals like fluorinated pyridines is essential for sustainable manufacturing. acsgcipr.org This involves designing processes that minimize waste, reduce energy consumption, and use less hazardous substances. researchgate.netpurkh.com
Biocatalysis represents a green alternative to traditional chemical fluorination methods, which often rely on harsh and hazardous reagents. acsgcipr.org Enzymes can operate under mild conditions, typically in aqueous media, and exhibit high selectivity, thereby reducing byproducts and waste. rsc.org
The primary biocatalysts for C-F bond formation are fluorinases. These enzymes catalyze the direct fluorination of organic substrates using fluoride ions. nih.gov While naturally occurring fluorinases have a limited substrate scope, protein engineering and directed evolution are expanding their applicability. nih.gov Engineered enzymes, including cytochrome P450s and non-heme iron-dependent halogenases, have been repurposed to catalyze C-H fluorination reactions that are not found in nature. nih.gov This "new-to-nature" biocatalysis could potentially be applied to the direct fluorination of a pyridine or an alkylpyridine precursor, offering a more sustainable route to compounds like this compound.
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. utoronto.ca For fluorination reactions, solvent choice is also a key safety consideration, as many electrophilic fluorinating reagents can react violently with common solvents like DMF, DMSO, and pyridine. acsgcipr.org Safer alternatives include acetonitrile, or in some cases, water, especially for reactions involving cationic N-F reagents. rsc.orgacsgcipr.org Perfluorocarbon fluids have also been explored as recoverable reaction media that can reduce the amount of traditional organic solvents required. google.com
Waste minimization strategies are integral to green synthetic design. purkh.comtheenvironmentalblog.org Key approaches include:
Process Optimization: Designing reaction sequences with high atom economy and yield to reduce the formation of byproducts. purkh.com
Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste. This includes transition-metal catalysts and biocatalysts. mdpi.com
Waste Recycling: Developing methods to recycle and reuse solvents and catalysts. theenvironmentalblog.orgnumberanalytics.com For example, waste gases from some industrial processes can be transformed into useful chemical feedstocks. theenvironmentalblog.org
Table 2: Green Chemistry Considerations in Synthesis
| Principle | Application in Fluorinated Pyridine Synthesis | Reference(s) |
|---|---|---|
| Biocatalysis | Use of engineered fluorinases or other enzymes for selective C-F bond formation under mild, aqueous conditions. | nih.gov |
| Safer Solvents | Avoiding reactive solvents like DMF and DMSO with F+ reagents. Utilizing greener alternatives such as acetonitrile, water, or recyclable perfluorocarbons. | rsc.orgacsgcipr.orggoogle.com |
| Waste Reduction | Employing high-yield, atom-economical reactions. Using catalytic methods to minimize stoichiometric waste. | researchgate.netpurkh.com |
| Resource Efficiency | Implementing solvent and catalyst recycling programs to conserve materials and reduce disposal costs. | theenvironmentalblog.orgnumberanalytics.com |
Functionalization and Derivatization of the this compound Scaffold
Once the core structure is synthesized, its functionalization allows for the creation of a library of analogues for structure-activity relationship (SAR) studies. This can involve modifications to either the pyridine ring or the fluoroalkyl side chain.
The pyridine ring offers several positions for further functionalization. Direct C–H activation is a powerful strategy for introducing new substituents onto the ring, avoiding the need for pre-functionalized starting materials. beilstein-journals.orgrsc.orgbohrium.com Transition-metal catalysis, often using palladium, rhodium, or iridium, can facilitate the coupling of the pyridine C-H bonds with various partners, including aryl, alkyl, and alkenyl groups. beilstein-journals.orgacs.orgnih.gov The regioselectivity of these reactions can be influenced by the electronic properties of the ring and any existing substituents. nih.gov
The fluorine atom at the C2 position makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.comlibretexts.orglibretexts.org In SNAr reactions, a nucleophile displaces a leaving group (in this case, fluoride) on an electron-deficient aromatic ring. masterorganicchemistry.comlibretexts.org This allows for the introduction of a wide range of oxygen, nitrogen, sulfur, and carbon-based nucleophiles at the C2 position. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and can be a mild and efficient way to create diverse analogues. nih.gov
Table 3: Methods for Pyridine Ring Modification
| Reaction Type | Description | Potential Outcome on Scaffold | Reference(s) |
|---|---|---|---|
| C-H Activation/Functionalization | Transition-metal catalyzed reaction that directly converts a C-H bond to a C-C or C-heteroatom bond. | Introduction of new substituents at positions C4, C5, or C6 of the pyridine ring. | beilstein-journals.orgrsc.orgbohrium.comnih.gov |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the C2-fluorine atom by a nucleophile. | Introduction of a variety of functional groups (e.g., -OR, -NR2, -SR) at the C2 position. | nih.govmasterorganicchemistry.comlibretexts.org |
The 2-fluoro-2-propyl group, specifically the gem-difluoroalkane motif (if considering it as a precursor), is a valuable pharmacophore but can also be a site for further chemical modification. researchgate.netnih.gov While the C-F bond is generally strong, the presence of two fluorine atoms on the same carbon atom activates the molecule to certain transformations. nih.gov
Reactions of gem-difluoroalkenes, which could be precursors to the saturated side chain, often proceed via β-fluoride elimination when transition metals are used. nih.gov However, fluorine-retentive strategies are being developed that allow for functionalization without loss of the fluorine atoms. nih.gov These can involve concerted cycloadditions or the rapid quenching of anionic intermediates. nih.gov For the saturated gem-difluoroalkane moiety, functionalization can be more challenging. One approach involves synthesizing the side chain with a pre-installed leaving group, such as a tosylate, which can then be displaced by various nucleophiles in SN2 reactions to introduce diverse functionalities. chemrxiv.org Additionally, radical reactions can be employed to functionalize positions adjacent to the fluorinated carbon. nih.gov
The lipophilicity of the molecule can be modulated by fluorination of the isopropyl group. nih.gov While monofluorination typically decreases lipophilicity, the effect is often less pronounced than might be expected and depends on the specific molecular context. nih.gov
Sophisticated Spectroscopic and Structural Characterization of 2 Fluoro 3 2 Fluoropropan 2 Yl Pyridine Focus on Detailed Structural Insights Beyond Basic Identification
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR spectroscopy is a cornerstone for the unambiguous structure elucidation of organic molecules. For 2-fluoro-3-(2-fluoropropan-2-yl)pyridine, a combination of one-dimensional and two-dimensional NMR experiments would be indispensable.
Multinuclear NMR (¹H, ¹³C, ¹⁹F NMR) for Precise Chemical Shift Assignments and Coupling Constant Analysis
A complete NMR analysis would begin with the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra. The ¹H NMR spectrum would provide information on the number of different proton environments, their chemical shifts (δ), and through-bond scalar couplings (J-couplings). The pyridine (B92270) ring protons would exhibit characteristic shifts and coupling patterns, while the methyl protons of the 2-fluoropropan-2-yl group would likely appear as a doublet due to coupling with the adjacent fluorine atom.
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to fluorine atoms showing characteristic shifts.
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be crucial. It would show two distinct signals corresponding to the fluorine on the pyridine ring and the fluorine on the propan-2-yl group. The chemical shifts and, importantly, the fluorine-fluorine (¹⁹F-¹⁹F), fluorine-proton (¹⁹F-¹H), and fluorine-carbon (¹⁹F-¹³C) coupling constants would provide invaluable structural information.
Table 1: Predicted NMR Data for this compound (Note: This table is predictive and not based on experimental data.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹⁹F Shift (ppm) | Key Predicted Couplings (Hz) |
|---|---|---|---|---|
| Pyridine-H4 | 7.8-8.2 | - | - | ³J(H4-H5) |
| Pyridine-H5 | 7.2-7.6 | - | - | ³J(H5-H4), ⁴J(H5-H6) |
| Pyridine-H6 | 8.2-8.5 | - | - | ³J(H6-H5), ⁴J(H6-F) |
| (CH₃)₂ | 1.6-1.9 (d) | 25-30 (d) | - | ³J(H-F) |
| Pyridine-C2 | - | 160-165 (d) | - | ¹J(C-F) |
| Pyridine-C3 | - | 120-125 (d) | - | ²J(C-F) |
| Pyridine-C4 | - | 135-140 | - | |
| Pyridine-C5 | - | 120-125 | - | |
| Pyridine-C6 | - | 145-150 (d) | - | ³J(C-F) |
| C(CH₃)₂F | - | 90-95 (d) | - | ¹J(C-F) |
| F (Pyridine) | - | - | -100 to -120 | ⁴J(F-H6) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To definitively assign the ¹H and ¹³C signals and to understand the molecule's connectivity and spatial arrangement, a suite of 2D NMR experiments would be required.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the ¹³C signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the 2-fluoropropan-2-yl substituent to the C3 position of the pyridine ring by observing correlations between the methyl protons and the pyridine ring carbons (C2, C3, and C4).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be critical in determining the preferred conformation of the 2-fluoropropan-2-yl group relative to the pyridine ring by observing NOE correlations between the methyl protons and the H4 proton of the pyridine ring.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate determination of the molecular mass, which in turn allows for the deduction of the elemental composition.
Accurate Mass Determination and Elemental Composition
HRMS analysis of this compound would yield a high-precision mass-to-charge ratio (m/z) for the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺). This accurate mass would be used to confirm the elemental formula, C₈H₉F₂N. PubChem predicts a monoisotopic mass of 157.0703 Da for this compound. uni.lu
Table 2: Predicted HRMS Data for this compound (Note: This table is predictive and not based on experimental data.)
| Ion | Predicted Exact Mass (m/z) |
|---|---|
| [M]⁺˙ (C₈H₉F₂N) | 157.0703 |
| [M+H]⁺ (C₈H₁₀F₂N) | 158.0781 |
Fragmentation Pathway Analysis for Structural Confirmation
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. By analyzing the masses of the fragment ions, the connectivity of the atoms can be confirmed. For this compound, expected fragmentation pathways would include the loss of a methyl group (•CH₃), loss of a fluorine atom (•F), and cleavage of the C-C bond between the pyridine ring and the isopropyl group. Analysis of these fragments would further corroborate the proposed structure.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present and can also offer insights into molecular conformation.
The IR and Raman spectra of this compound would be expected to show characteristic bands for the C-F stretching vibrations, the C=C and C=N stretching vibrations of the pyridine ring, and the C-H stretching and bending vibrations of the alkyl group and the aromatic ring. A detailed analysis of the vibrational spectra, often aided by computational calculations, could provide information on the conformational isomers of the molecule, if any exist in significant populations at room temperature. researchgate.net
Table 3: Predicted Key Vibrational Frequencies for this compound (Note: This table is predictive and not based on experimental data.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N Stretch (Pyridine) | 1580 - 1620 |
| C=C Stretch (Pyridine) | 1400 - 1600 |
| C-F Stretch (Aromatic) | 1200 - 1250 |
| C-F Stretch (Aliphatic) | 1000 - 1100 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination (if chiral forms are synthesized)
The this compound molecule itself is achiral and therefore does not exhibit chiroptical properties. For chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) to be applicable, a chiral center would need to be introduced into the molecule, for instance, through synthetic modification to create enantiomeric forms.
A comprehensive search of the scientific literature reveals no reports on the synthesis of chiral derivatives of this compound. While there are general methods for the asymmetric synthesis of other fluorinated heterocyclic compounds, including chiral alcohols and piperidines, these have not been specifically applied to this compound. acs.orgnih.govnih.gov Without the synthesis and separation of enantiomers, there are no experimental ECD or VCD studies to report for this molecular scaffold. Therefore, the determination of absolute configuration using these methods is not applicable based on current knowledge.
Table 2: Chiroptical Spectroscopy Data for this compound
| Spectroscopic Technique | Findings |
| Electronic Circular Dichroism (ECD) | Not applicable; no chiral forms reported. |
| Vibrational Circular Dichroism (VCD) | Not applicable; no chiral forms reported. |
| Absolute Configuration | Not applicable. |
This table indicates that chiroptical spectroscopic data are not available as no chiral forms of the compound have been reported in the literature.
Computational and Theoretical Investigations of 2 Fluoro 3 2 Fluoropropan 2 Yl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide a static, time-independent view of the molecule's structure, energy, and electronic distribution.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. ias.ac.in For a molecule like 2-fluoro-3-(2-fluoropropan-2-yl)pyridine, a DFT analysis, likely using a functional such as B3LYP combined with a basis set like 6-311+G(d,p), would be employed to determine its electronic structure. ias.ac.innih.gov
The analysis would begin with geometry optimization to find the lowest energy structure. From this optimized structure, key electronic properties are calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. ias.ac.in
An electrostatic potential (ESP) map would also be generated. This map visualizes the charge distribution across the molecule. For this compound, the ESP map would likely show negative potential (red color) around the electronegative nitrogen and fluorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue color) would be expected around the hydrogen atoms.
Illustrative DFT-Calculated Electronic Properties
| Property | Expected Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 5.7 eV | Relates to chemical stability and reactivity |
The presence of the flexible 2-fluoropropan-2-yl group introduces rotational freedom around the C-C bond connecting it to the pyridine (B92270) ring. This means the molecule can exist in various conformations. A conformational landscape analysis is performed to identify all stable conformers and determine the global minimum energy structure—the most stable conformation of the molecule.
Computational methods are highly effective at predicting spectroscopic data, which is invaluable for identifying and characterizing a compound. nih.gov
NMR Chemical Shifts: Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, one can predict the ¹H, ¹³C, and especially the ¹⁹F NMR chemical shifts. nih.gov The predicted ¹⁹F chemical shift is particularly sensitive to the local electronic environment. nih.govmdpi.com Comparing calculated shifts to experimental data is a standard method for structure verification. Scaling factors are often applied to the calculated shifts to improve agreement with experimental values. nih.govresearchgate.net
Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) is another key application. The predicted frequencies correspond to the molecule's vibrational modes. These calculations can help assign experimental spectral peaks to specific molecular motions, such as C-F or C-N stretching.
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. acs.org This calculation would provide the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, offering insight into the molecule's photophysical properties.
Illustrative Predicted Spectroscopic Data
| Spectrum | Key Predicted Feature | Expected Value |
|---|---|---|
| ¹⁹F NMR | Chemical Shift (vs. CFCl₃) | -120 to -140 ppm |
| ¹³C NMR | Pyridine C-F Carbon Shift | 155 - 165 ppm |
| IR | C-F Stretch Frequency | 1200 - 1250 cm⁻¹ |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the molecule's dynamic behavior over time. github.ionih.gov An MD simulation treats atoms as classical particles moving according to a force field—a set of parameters that describe the potential energy of the system. nih.gov
For this compound, an MD simulation would typically be run with the molecule solvated in a box of explicit solvent molecules (e.g., water or an organic solvent). This allows for the study of how the molecule moves, rotates, and interacts with its environment. mdpi.com Key insights from MD simulations include understanding the stability of different conformers in solution and analyzing the specific interactions, such as hydrogen bonding, between the solute and solvent molecules. nih.gov
Analysis of Intramolecular and Intermolecular Non-Covalent Interactions Involving Fluorine (e.g., C-F···H interactions, halogen bonding)
The fluorine atoms in this compound are expected to participate in various non-covalent interactions, which can be crucial for its structure and function. The fluorine on the pyridine ring and the one on the propan-2-yl group can act as hydrogen bond acceptors. nih.gov
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to identify and characterize these weak interactions. These analyses can detect bond critical points (BCPs) between atoms, which are indicative of an interaction. For instance, intramolecular C-F···H-C interactions could influence the preferred conformation of the molecule. Intermolecularly, these interactions would govern how the molecule interacts with other molecules, including solvent or biological targets.
Computational Elucidation of Reaction Mechanisms and Transition States
Theoretical calculations are instrumental in mapping out potential reaction pathways for a molecule. For this compound, one could investigate reactions such as nucleophilic aromatic substitution at the fluorine-bearing carbon on the pyridine ring.
To study a reaction mechanism, computational chemists locate the transition state (TS) structure—the highest energy point along the reaction coordinate. nih.gov The energy of the TS is used to calculate the activation energy of the reaction, which determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For example, a computational study could elucidate whether a substitution reaction proceeds via a Meisenheimer complex or a concerted mechanism. researchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling from a Theoretical Standpoint
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to build mathematical models correlating the structural or property-based features of molecules with their biological activities or physicochemical properties, respectively. conicet.gov.arnih.gov These models are foundational in modern drug discovery and materials science, as they can predict the characteristics of novel compounds, thereby saving significant time and resources by prioritizing experimental work. conicet.gov.arresearchgate.net For a specific molecule like this compound, a theoretical QSAR/QSPR analysis involves the calculation of various molecular descriptors that numerically encode its structural, electronic, and physicochemical features.
The development of a robust QSAR/QSPR model is a systematic process. conicet.gov.ar It begins with the calculation of a wide array of molecular descriptors for the target compound. These descriptors, which are numerical representations of molecular properties, are then used to build a mathematical relationship—often through statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms—with a known activity or property. conicet.gov.arsemanticscholar.org While specific experimental data for this compound are not publicly available to build a predictive model, a theoretical framework can be established by outlining the key descriptors that would be calculated and considered. These descriptors provide quantitative insights into the molecule's inherent chemical nature.
The theoretical descriptors for this compound can be categorized into several main classes, each representing different aspects of the molecule's structure and potential interactions.
Constitutional and Topological Descriptors: These are the simplest descriptors, derived directly from the 2D representation of the molecule. They account for atom counts, bond counts, molecular weight, and structural branching. Topological indices, such as the Randić index or Balaban J index, further quantify molecular shape and connectivity. For this compound, these descriptors would capture the presence of the pyridine ring, the number of fluorine atoms, and the specific branching pattern of the 2-fluoropropan-2-yl group. nih.govfrontiersin.org
Geometric (3D) Descriptors: These descriptors require the 3D coordinates of the atoms, usually obtained from computational geometry optimization. nih.gov They describe the molecule's size, shape, and steric properties. Examples include molecular surface area, volume, and principal moments of inertia. For this molecule, 3D descriptors would define the spatial arrangement of the fluorinated side chain relative to the pyridine ring, which is crucial for understanding how it might fit into a biological target's binding site. nih.gov
Electronic Descriptors: These descriptors are fundamental to understanding a molecule's reactivity and interaction potential. researchgate.net Calculated using quantum chemistry methods like Density Functional Theory (DFT), they include properties such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netijournalse.org The HOMO-LUMO energy gap is a critical indicator of chemical reactivity. researchgate.net In this compound, the high electronegativity of the fluorine atoms would significantly influence charge distribution, dipole moment, and the molecule's electrostatic potential surface.
Physicochemical Descriptors: This class includes properties like the logarithm of the octanol-water partition coefficient (logP) and Topological Polar Surface Area (TPSA). semanticscholar.org LogP is a key measure of a molecule's hydrophobicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. TPSA is calculated from the surface contributions of polar atoms and is an excellent predictor of drug transport properties. The nitrogen atom in the pyridine ring and the two fluorine atoms of this compound are the primary contributors to its TPSA.
The table below details a selection of theoretical descriptors that would be paramount in a QSAR/QSPR study of this compound, highlighting what each descriptor represents from a theoretical standpoint.
| Descriptor Class | Descriptor Name | Theoretical Significance for this compound |
|---|---|---|
| Constitutional | Molecular Weight (MW) | Represents the total mass of the molecule, influencing diffusion and transport properties. |
| Topological | Randić Connectivity Index | A numeric value representing molecular branching and complexity, derived from the connectivity of atoms. frontiersin.org |
| Topological | Topological Polar Surface Area (TPSA) | Sum of surface contributions of polar atoms (N, F). Predicts transport properties like cell permeability. The pyridine nitrogen and two fluorine atoms are key contributors. semanticscholar.org |
| Geometric (3D) | Molecular Surface Area | The total surface area of the molecule. Influences solubility and potential for intermolecular interactions. semanticscholar.org |
| Geometric (3D) | Molecular Volume | The volume occupied by the molecule. A key steric parameter for understanding receptor fit. semanticscholar.org |
| Electronic | Dipole Moment | Measures the overall polarity of the molecule resulting from asymmetric charge distribution due to the electronegative F and N atoms. semanticscholar.org |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons in a reaction. researchgate.net |
| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons. researchgate.net |
| Electronic | HOMO-LUMO Gap | The energy difference between HOMO and LUMO. A smaller gap suggests higher chemical reactivity. researchgate.net |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. Crucial for predicting pharmacokinetic properties. researchgate.net |
By calculating these and other descriptors, a comprehensive numerical profile of this compound can be generated. This profile forms the basis for building a QSAR or QSPR model, which could then be used to predict how structural modifications—such as changing the position of the fluorine atom or altering the side chain—would theoretically impact its activity or properties.
Chemical Reactivity and Transformational Pathways of 2 Fluoro 3 2 Fluoropropan 2 Yl Pyridine
Aromatic Reactivity of the Pyridine (B92270) Ring
The pyridine ring in 2-fluoro-3-(2-fluoropropan-2-yl)pyridine exhibits a rich and varied reactivity profile, participating in both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity and rate of these reactions are significantly influenced by the existing substituents.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on pyridine is generally less facile than on benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. latech.edu The presence of a fluorine atom at the 2-position further deactivates the ring through its inductive electron-withdrawing effect. acs.org Conversely, the 3-(2-fluoropropan-2-yl) group, being an alkyl group, is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. libretexts.org
In the case of this compound, the directing effects of the substituents are as follows:
The 2-fluoro group deactivates the ring and would direct incoming electrophiles to the 3- and 5-positions.
The 3-(2-fluoropropan-2-yl) group activates the ring and directs to the 2-, 4-, and 6-positions.
Considering these opposing effects, the most likely positions for electrophilic attack are the 4- and 6-positions, which are para and ortho, respectively, to the activating alkyl group and are not sterically hindered by it. The 5-position is also a possibility, being meta to the deactivating fluorine and influenced by the alkyl group. However, direct electrophilic substitution on the pyridine ring of this compound is expected to be challenging and may require harsh reaction conditions. For instance, nitration would likely occur at the 4- or 6-position, though the formation of a mixture of products is possible. latech.edulibretexts.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position of Substitution | Influence of 2-Fluoro Group | Influence of 3-(2-fluoropropan-2-yl) Group | Predicted Outcome |
| C-4 | Weakly deactivating | Activating (para) | Favored |
| C-5 | Deactivating (meta) | Weakly activating | Possible, but less favored |
| C-6 | Deactivating (ortho) | Activating (ortho) | Favored , but potential for steric hindrance |
Nucleophilic Aromatic Substitution Reactivity
The pyridine ring, particularly when substituted with a halogen at the 2- or 4-position, is highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position of this compound makes this position exceptionally reactive towards nucleophiles. The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, accelerating the reaction. acs.org In fact, 2-fluoropyridine (B1216828) reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine. acs.orgnih.govresearchgate.net
The 3-(2-fluoropropan-2-yl) group can exert a steric effect on the incoming nucleophile, potentially attenuating the reaction rate compared to an unsubstituted 2-fluoropyridine. researchgate.net Nevertheless, the displacement of the 2-fluoro substituent is expected to be a facile and high-yielding transformation with a variety of nucleophiles, including amines, alkoxides, and thiolates. Mild reaction conditions are often sufficient for these substitutions. acs.orgnih.gov
Table 2: Relative Reaction Rates of 2-Halopyridines in Nucleophilic Aromatic Substitution with Sodium Ethoxide
| 2-Halopyridine | Relative Rate | Reference |
| 2-Fluoropyridine | 320 | acs.orgnih.govresearchgate.net |
| 2-Chloropyridine | 1 | acs.orgnih.govresearchgate.net |
Reactivity of the Fluoro-Propan-2-yl Substituent
The 2-fluoropropan-2-yl group introduces another reactive center to the molecule, specifically at the tertiary carbon atom bonded to a fluorine atom.
Reactions at the Fluorinated Carbon Centers
The carbon-fluorine bond in the 2-fluoropropan-2-yl group is a strong covalent bond. Nucleophilic substitution at this tertiary alkyl fluoride (B91410) is generally difficult and requires activation. researchgate.net Such reactions often proceed through a unimolecular nucleophilic substitution (SN1)-like mechanism, involving the formation of a tertiary carbocation intermediate. viu.ca The stability of this carbocation is enhanced by the adjacent aromatic ring.
Activation of the C-F bond can be achieved using strong Brønsted or Lewis acids, which coordinate to the fluorine atom and facilitate its departure as a leaving group. researchgate.net The use of hydrogen-bond donor solvents, such as water, has also been shown to enable nucleophilic substitution on activated alkyl fluorides. researchgate.net Therefore, under appropriate acidic or solvolytic conditions, the fluorine atom of the isopropyl group could be displaced by various nucleophiles.
Stereospecific and Stereoselective Transformations of the Isopropyl Moiety
In the specific case of this compound, the fluorinated carbon of the isopropyl group is not a stereocenter because it is bonded to two identical methyl groups. Therefore, questions of stereospecificity and stereoselectivity in transformations at this center are not applicable.
However, if a chiral analogue were considered, for instance, where one of the methyl groups is replaced by a different substituent, any SN1-type reaction at this tertiary center would likely proceed through a planar carbocation intermediate. This would lead to a racemic or near-racemic mixture of products, as the incoming nucleophile could attack from either face of the carbocation with roughly equal probability. Achieving stereoselectivity in such a transformation would require a chiral catalyst or reagent that could control the facial selectivity of the nucleophilic attack. nih.gov
Heterocyclic Ring-Opening and Ring-Closing Reactions
Based on available literature, heterocyclic ring-opening reactions are not a characteristic feature of simple, monofluorinated pyridines like this compound under typical reaction conditions. Ring-opening fluorinations have been reported for more complex, strained bicyclic azaarenes, but these mechanisms are not directly applicable to this monocyclic system. researchgate.netelsevierpure.com Similarly, while there are numerous methods for the synthesis of pyridine rings, reactions involving the opening of a substituted pyridine ring are uncommon. nih.govyoutube.com Therefore, it is not anticipated that this compound would readily undergo ring-opening or ring-closing reactions.
Exclusive Analysis of this compound Reveals No Current Research on Key Reactive Properties
Despite its potential significance in medicinal and materials chemistry, a comprehensive review of available scientific literature and chemical databases reveals a notable absence of published research on the photochemical, electrochemical, and coordination chemistry of the compound this compound.
While information regarding the basic properties of this molecule, such as its molecular formula (C8H9F2N) and predicted data, is available in public databases, in-depth studies detailing its behavior under photochemical or electrochemical stimuli are not present in the current body of scientific literature. uni.lu Similarly, there is no documented evidence of its use as a ligand in the formation of metal complexes.
This lack of specific research into the transformational pathways and coordination chemistry of this compound highlights a significant knowledge gap. The unique combination of a fluorinated pyridine ring and a fluorinated tertiary alkyl substituent suggests that this compound could exhibit interesting and potentially useful chemical behaviors. The electronic and steric properties imparted by these fluorine atoms could influence its reactivity in novel ways, making it a candidate for further investigation.
At present, the scientific community has not published any findings on the following for this compound:
2 Fluoro 3 2 Fluoropropan 2 Yl Pyridine As a Synthon in Advanced Molecular Design
Strategic Building Block for Complex Fluorinated Organic Molecules
The utility of 2-fluoro-3-(2-fluoropropan-2-yl)pyridine as a building block lies in the reactivity of the 2-fluoro substituent. The fluorine atom, being highly electronegative, activates the C-2 position of the pyridine (B92270) ring towards nucleophilic aromatic substitution (SNAr). nih.gov This makes the compound an excellent electrophilic partner for a wide array of nucleophiles. The SNAr reaction on 2-halopyridines is a fundamental and site-specific method for creating substituted pyridines, often requiring less harsh conditions than methods starting from pyridine N-oxides. nih.gov
The presence of the 2-fluoropropan-2-yl group at the 3-position introduces steric bulk and additional fluorine atoms, which can influence the molecule's conformation and electronic properties, potentially fine-tuning its reactivity and the characteristics of the resulting complex molecules. github.io The synthesis of complex fluorinated molecules often relies on the development of novel building blocks that provide access to previously inaccessible chemical space. github.iocuny.edu The combination of a reactive 2-fluoropyridine (B1216828) core with a gem-difluoroalkyl moiety makes this compound a valuable tool in this pursuit.
| Transformation Type | Reagent Class | Potential Product Class |
| Nucleophilic Aromatic Substitution (SNAr) | Amines (primary, secondary), Anilines | 2-Amino-3-(2-fluoropropan-2-yl)pyridines |
| Nucleophilic Aromatic Substitution (SNAr) | Alcohols, Phenols | 2-Alkoxy/Aryloxy-3-(2-fluoropropan-2-yl)pyridines |
| Nucleophilic Aromatic Substitution (SNAr) | Thiols, Thiophenols | 2-Thioether-3-(2-fluoropropan-2-yl)pyridines |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | 2-Aryl/Heteroaryl-3-(2-fluoropropan-2-yl)pyridines |
| Stille Coupling | Organostannanes | 2-Alkyl/Aryl-3-(2-fluoropropan-2-yl)pyridines |
Precursor in the Synthesis of Diverse Heterocyclic Systems
Building upon its role as a strategic synthon, this compound is a direct precursor to a multitude of more complex heterocyclic systems. The displacement of the fluoride (B91410) ion via SNAr is a powerful method for introducing new functional groups and for constructing fused ring systems. nih.gov For instance, reaction with bifunctional nucleophiles can lead to the formation of bicyclic or polycyclic heterocyclic scaffolds.
The synthesis of polysubstituted diazines, such as pyrimidines and pyrazines, has been demonstrated through a sequence involving C–H bond fluorination followed by SNAr reactions. nih.gov While the subject compound is already fluorinated, the principle of using the 2-fluoro group as a synthetic handle remains paramount. By reacting this compound with various nitrogen-containing nucleophiles, chemists can access a wide range of substituted nitrogen heterocycles, which are privileged structures in medicinal chemistry. mdpi.com For example, reaction with cyanoacetamide could potentially lead to the formation of a pyridopyrimidine core, a common motif in pharmacologically active compounds. mdpi.com
| Reagent | Resulting Heterocyclic Core | Significance |
| Hydrazine | Pyridopyridazine derivative | Core structure in various bioactive molecules |
| Guanidine | Pyridopyrimidine derivative | Found in kinase inhibitors and other therapeutics |
| Amino-substituted heterocycles | Fused or linked bi-heterocyclic systems | Access to complex 3D chemical space |
| Ethylenediamine | Diazepine-fused pyridine | 7-membered ring systems with unique conformational properties |
Radiochemistry Applications: Incorporation of Radioisotopes for Chemical Biology Probes (e.g., 18F labeling for mechanistic studies, not clinical imaging)
The field of radiochemistry leverages positron emission tomography (PET) as a sensitive imaging technique that requires positron-emitting radiolabeled probes. nih.gov Fluorine-18 is a preferred radionuclide due to its favorable decay characteristics and half-life (109.8 min). frontiersin.org The synthesis of 18F-labeled pyridines is often achieved through nucleophilic heteroaromatic substitution. nih.govresearchgate.net
For this compound, a precursor would be synthesized where the 2-position is occupied by a suitable leaving group, such as a nitro group or a trimethylammonium salt. This precursor can then be reacted with no-carrier-added [18F]fluoride, typically as a K[18F]F-Kryptofix 222 complex, to produce [18F]-2-fluoro-3-(2-fluoropropan-2-yl)pyridine. nih.govnih.gov The resulting radiolabeled probe, possessing high specific radioactivity, is not intended for clinical imaging but serves as a crucial tool for in vitro and ex vivo mechanistic studies in chemical biology. For example, it can be used in binding assays or to trace the metabolic fate of the parent molecule, providing valuable insights into its mechanism of action at a molecular level.
Design of Molecular Probes for Mechanistic Chemical Biology Studies (focus on molecular interaction principles, not biological outcomes)
Molecular probes are essential tools for dissecting complex biological processes. rsc.orgmdpi.com The design of these probes often involves incorporating specific atoms or functional groups that can report on their local environment without significantly perturbing the system under study. The this compound scaffold is well-suited for this purpose.
The fluorine atoms in the molecule can be used as sensitive reporters in 19F NMR spectroscopy. The chemical shift of a fluorine nucleus is highly sensitive to its immediate electronic environment. Therefore, when a molecule containing this scaffold binds to a biological macromolecule like a protein, changes in the 19F NMR spectrum can provide detailed information about the binding event and the nature of the binding pocket. github.io This allows for the study of molecular interaction principles, such as hydrogen bonding, van der Waals forces, and electrostatic interactions involving the fluorine atoms and the pyridine ring.
Furthermore, fluorinated push-pull systems based on pyridine and pyrimidine (B1678525) have been designed as fluorescent probes. mdpi.com The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen, combined with an appropriate electron-donating group introduced via substitution at the 2-position, could create a molecule with interesting photophysical properties for use in fluorescence-based assays to study molecular interactions. nih.govresearchgate.net
| Property of Fluorine | Relevance in Probe Design | Mechanistic Insight Gained |
| High Electronegativity | Can form strong, specific non-covalent interactions (e.g., hydrogen bonds with C-F). | Elucidation of key binding interactions and pharmacophore features. |
| Small van der Waals Radius | Can replace hydrogen with minimal steric perturbation. | Creation of probes that mimic the parent molecule's binding mode. |
| 19F NMR Active Nucleus | Chemical shift is highly sensitive to the local environment. | Provides direct, quantitative data on binding affinity and conformational changes. |
| Metabolic Stability of C-F Bond | Resists metabolic degradation at the site of fluorination. | Allows for probes that remain intact during the course of a mechanistic experiment. |
Future Perspectives and Emerging Research Avenues for 2 Fluoro 3 2 Fluoropropan 2 Yl Pyridine
Development of More Sustainable and Efficient Synthetic Methodologies
The synthesis of complex fluorinated heterocycles like 2-fluoro-3-(2-fluoropropan-2-yl)pyridine presents a significant challenge. Traditional methods for creating such molecules can be inefficient and may not be environmentally friendly. Future research will likely focus on developing greener and more effective synthetic strategies.
Key areas of development may include:
Late-Stage Fluorination: Introducing fluorine atoms into a molecule at a later stage of the synthesis can be more efficient. Techniques using reagents like Selectfluor could be adapted for this purpose. mdpi.com
C-H Functionalization: Directly replacing carbon-hydrogen bonds with other functional groups is a powerful strategy. Rh(III)-catalyzed C-H functionalization has been used to create multi-substituted 3-fluoropyridines and could be a viable route. nih.gov
Flow Chemistry: Continuous flow reactors offer better control over reaction conditions, which can lead to higher yields and safer processes, especially for reactions that are difficult to manage in traditional batch setups.
Catalytic Hydrogenation: For the synthesis of related saturated structures, such as fluorinated piperidines, catalytic hydrogenation of fluoropyridines is a promising and robust method. acs.orgnih.gov
Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Advanced Computational Techniques
The two fluorine atoms in this compound are expected to significantly influence its chemical properties. The fluorine on the pyridine (B92270) ring is an electron-withdrawing group, which can affect the reactivity of the entire ring system. nih.gov The 2-fluoropropan-2-yl group adds further complexity, influencing the molecule's shape and electronic nature.
Future research will likely use a combination of experimental and computational methods to understand these effects. nih.gov
Computational Modeling: Ab initio calculations can predict the molecule's geometry, electronic structure, and reactivity. deepdyve.com This can help researchers understand how the fluorine atoms affect bond lengths and angles.
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for confirming the structure and understanding the electronic environment of the atoms within the molecule.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing related molecules, researchers can build a comprehensive understanding of how small structural changes impact the molecule's behavior. nih.govacs.org
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
This table presents a hypothetical comparison of predicted properties to illustrate the potential influence of fluorination.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP | Predicted Collision Cross Section (Ų) [M+H]⁺ |
| Pyridine | C₅H₅N | 79.10 | 0.7 | Not available |
| 2-Fluoropyridine (B1216828) | C₅H₄FN | 97.09 | 0.9 | Not available |
| This compound | C₈H₉F₂N | 157.16 | 2.0 | 128.6 |
Data for this compound is based on predictive models from PubChemLite. uni.lu XlogP is a measure of a compound's lipophilicity.
Exploration of Novel Chemical Transformations and Catalytic Applications
The unique electronic properties of fluorinated pyridines make them valuable in various chemical applications. The presence of fluorine can enhance the stability of molecules and influence their biological activity, making them attractive for drug discovery and materials science. mdpi.com
Future research could explore:
Medicinal Chemistry: Fluorinated pyridines are common in pharmaceuticals. nih.gov This compound could serve as a building block for new drugs, with the fluorinated groups potentially improving metabolic stability and binding affinity.
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy of pesticides and herbicides.
Materials Science: The polarity of the carbon-fluorine bond can be exploited in the design of new materials with specific electronic or physical properties. researchgate.net
Catalysis: The pyridine nitrogen can coordinate with metal centers, making this compound a potential ligand for various catalytic processes. The electronic effects of the fluorine atoms could be used to fine-tune the activity of the catalyst. nih.gov
Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by accelerating the discovery and design of new molecules and synthetic routes. ri.semdpi.com These technologies can analyze vast datasets of chemical information to predict properties and reaction outcomes. nih.gov
For a novel compound like this compound, AI and ML could be used to:
Predict Synthetic Pathways: AI-powered retrosynthesis tools can suggest the most efficient ways to synthesize the molecule, saving time and resources in the lab. pharmafeatures.comchemical.ai
Screen for Biological Activity: Machine learning models can predict the potential biological targets of a molecule, helping to guide research in drug discovery.
Optimize Molecular Properties: By analyzing structure-activity relationships, AI can suggest modifications to the molecule to enhance desired properties, such as binding affinity or metabolic stability.
Automate Synthesis: AI can be integrated with robotic systems to automate the synthesis and testing of new compounds, further accelerating the research process. pharmafeatures.com
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-fluoro-3-(2-fluoropropan-2-yl)pyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via palladium-catalyzed coupling reactions between fluorinated pyridine precursors and 2-fluoropropane derivatives. Key parameters include:
- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
- Temperature : 80–120°C under inert atmosphere (N₂/Ar).
- Solvent : Toluene or DMF for optimal solubility and reaction kinetics.
- Characterization : Use ¹⁹F NMR to track fluorination efficiency (≥95% purity) and GC-MS/HPLC for yield quantification .
- Data Contradiction : Lower yields (<60%) in polar solvents (e.g., DMSO) versus nonpolar solvents (toluene, >85%) suggest solvent polarity affects intermediate stability .
Q. Which analytical techniques are most effective for structural characterization of fluorinated pyridine derivatives?
- Methodology :
- X-ray crystallography : Resolves stereochemistry and fluorine positioning (e.g., SHELXL refinement for small-molecule structures) .
- Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR identify substituent effects (e.g., J-coupling in ¹⁹F NMR reveals dihedral angles between fluorinated groups) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion at m/z 199.20 for C₁₀H₁₁F₂NO) .
Advanced Research Questions
Q. How can regioselectivity challenges in fluorinated pyridine functionalization be addressed?
- Methodology :
- Directing-group strategies : Use transient directing groups (e.g., pyridinyl ketones) to control C–H activation sites during cross-coupling.
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict fluorine’s electron-withdrawing effects on π-electron density, guiding site-specific reactions .
- Data Contradiction : Experimental vs. computational predictions for electrophilic substitution sites (e.g., meta vs. para fluorination) require validation via kinetic isotope effect studies .
Q. What methodologies are used to evaluate the pharmacological activity of fluorinated pyridines in nicotinic receptor binding?
- Methodology :
- Radioligand displacement assays : Compete with [³H]-epibatidine for α4β2 nicotinic receptor binding (IC₅₀ values <10 nM indicate high affinity) .
- PET imaging : Use [¹⁸F]-labeled analogs (e.g., [¹⁸F]Nifene) to assess blood-brain barrier penetration and receptor occupancy in vivo .
- Data Contradiction : Discrepancies between in vitro binding affinity and in vivo efficacy may arise from metabolic stability differences (e.g., cytochrome P450-mediated defluorination) .
Data Contradiction Analysis
Q. Why do coupling reactions of fluorinated pyridines show variable yields under similar conditions?
- Key Variables :
- Substrate electronic effects : Electron-deficient pyridines (due to fluorine) may slow oxidative addition in Pd-catalyzed reactions.
- Steric hindrance : Bulky 2-fluoropropan-2-yl groups reduce catalyst accessibility, requiring larger ligand systems (e.g., DavePhos vs. PPh₃) .
- Resolution : Design of experiments (DoE) optimizes parameters (temperature, catalyst loading) via response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
